molecular formula C12H24N2O2 B7933322 [2-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid

[2-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7933322
M. Wt: 228.33 g/mol
InChI Key: BGVCLLPQIGTKJH-UHFFFAOYSA-N
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Description

[2-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid is a synthetic organic compound with a complex structure It is characterized by the presence of an isopropyl-methyl-amino group attached to a cyclohexylamino moiety, which is further connected to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexylamino intermediate: This step involves the reaction of cyclohexylamine with an appropriate alkylating agent under controlled conditions to form the cyclohexylamino intermediate.

    Introduction of the isopropyl-methyl-amino group: The cyclohexylamino intermediate is then reacted with isopropyl-methyl-amine in the presence of a suitable catalyst to introduce the isopropyl-methyl-amino group.

    Attachment of the acetic acid group: Finally, the resulting compound is reacted with chloroacetic acid under basic conditions to attach the acetic acid group, yielding this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[2-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[2-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Isopropyl-methyl-amino)-cyclohexylamino]-propionic acid
  • [2-(Isopropyl-methyl-amino)-cyclohexylamino]-butyric acid
  • [2-(Isopropyl-methyl-amino)-cyclohexylamino]-valeric acid

Uniqueness

[2-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isopropyl-methyl-amino group with a cyclohexylamino moiety and an acetic acid group sets it apart from other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[2-[methyl(propan-2-yl)amino]cyclohexyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(2)14(3)11-7-5-4-6-10(11)13-8-12(15)16/h9-11,13H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVCLLPQIGTKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCCCC1NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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